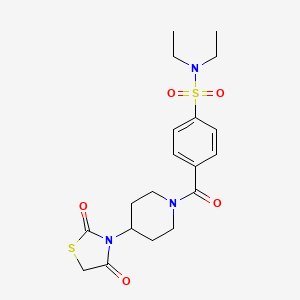

![molecular formula C8H6N2O2S2 B2705828 2-(甲硫基)-5-硝基苯并[d]噻唑 CAS No. 3621-98-5](/img/structure/B2705828.png)

2-(甲硫基)-5-硝基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Methylthio)-5-nitrobenzo[d]thiazole” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known natural products such as antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazole derivatives has attracted significant attention due to the variety of thiazole building blocks either commercially available or readily prepared . Among various approaches to functionalize and incorporate the thiazole ring system, metalation is most widely utilized . A recent elegant total synthesis of GE2270A is a case in point . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles .Molecular Structure Analysis

The thiazole ring system is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons: H2 > H5 >> H4 . Thus, 2-thiazolyl lithium reagents are conveniently prepared via direct lithiation with strong bases . For example, reaction of thiazole with tert-BuLi generates 2-thiazolyl lithium, which is trapped with 7-phenylheptanal to give adduct .科学研究应用

Anti-Bacterial and Anti-Fungal Agents: Various 2-substituted benzothiazole derivatives exhibit potent antibacterial and antifungal activities . Researchers have explored their potential as novel therapeutics against infectious diseases.

Materials Science and Coordination Chemistry

Beyond medicinal applications, benzothiazoles find utility in materials science and coordination chemistry:

Ligands for Metal Complexes: Benzothiazole derivatives can act as ligands in metal complexes. For instance, 2-(methylthio)benzothiazole (MTBT) forms copper(I) coordination polymers, which exhibit interesting optical properties .

Biological Activities and Mechanisms

Understanding the biological effects of benzothiazoles is crucial for drug development:

未来方向

作用机制

Target of Action

It is known that benzothiazole derivatives, which include 2-(methylthio)-5-nitrobenzo[d]thiazole, have been found to interact with various biological targets, contributing to their wide range of applications in the biological, medicinal, and chemical fields .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation .

Biochemical Pathways

Benzothiazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its melting point, boiling point, and solubility, can influence its bioavailability .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .

属性

IUPAC Name |

2-methylsulfanyl-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAKHOITFYBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

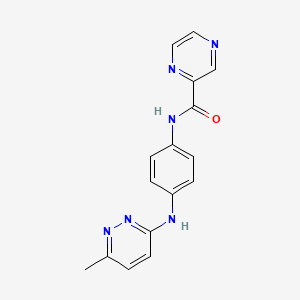

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

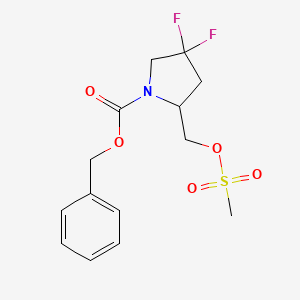

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

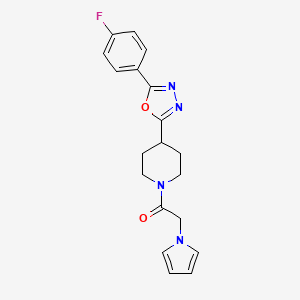

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2705751.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)